REACTION_SMILES
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[C:16]([CH:17]=[CH2:18])(=[O:19])[O:20][CH2:21][CH3:22].[CH3:26][CH2:27][OH:28].[Na+:24].[OH-:23].[OH2:25].[c:1]1([C:7](=[O:8])[CH2:9][c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([C:7](=[O:8])[CH:9]([c:10]2[cH:11][cH:12][cH:13][cH:14][cH:15]2)[CH2:18][CH2:17][C:16](=[O:19])[O:20][CH2:21][CH3:22])[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CC(=O)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cc1ccccc1)c1ccccc1
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Name
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Type
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product
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Smiles
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CCOC(=O)CCC(C(=O)c1ccccc1)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |